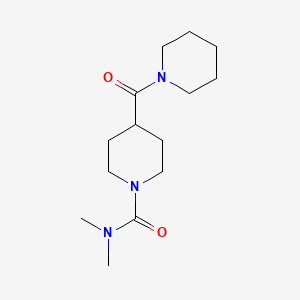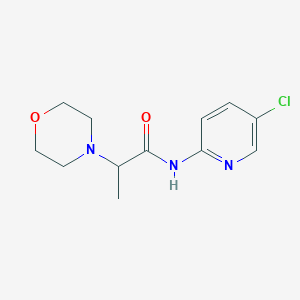
N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first developed as a Janus kinase (JAK) inhibitor, and has since been investigated for its effects on various physiological and biochemical processes.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide has been extensively studied for its potential therapeutic applications. It was first developed as a JAK inhibitor, and has since been investigated for its effects on various physiological and biochemical processes. It has been shown to have anti-inflammatory and immunosuppressive effects, and has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide can block the downstream effects of cytokines and growth factors, leading to anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects
N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activation of T cells and B cells. It has also been shown to reduce the production of autoantibodies in autoimmune diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that it can have off-target effects on other signaling pathways, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide. One area of interest is its potential use in the treatment of other autoimmune diseases, such as lupus and psoriasis. Another area of interest is its potential use in combination with other drugs, such as biologics, to enhance their therapeutic effects. Additionally, further research is needed to better understand the long-term effects of N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide on the immune system and other physiological processes.
Synthesis Methods
The synthesis of N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide involves several steps. The starting material is 5-chloropyridine-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine to form the morpholinyl derivative. The final step involves reacting the morpholinyl derivative with 2-(2,2,2-trifluoroethylamino)acetic acid to form N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-9(16-4-6-18-7-5-16)12(17)15-11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGSWYBDXCKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

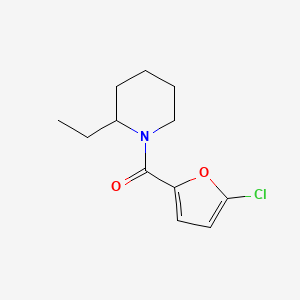
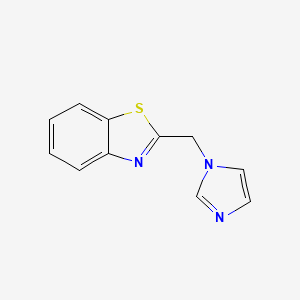
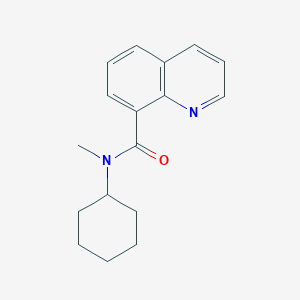
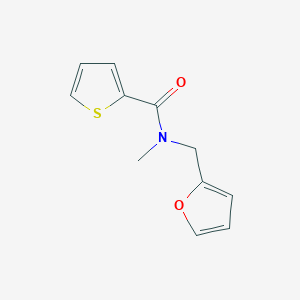
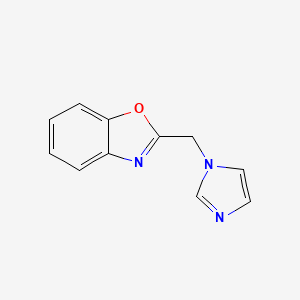
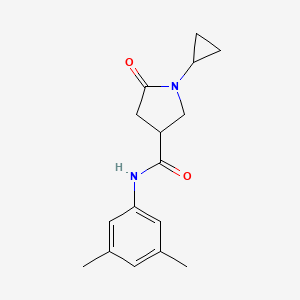
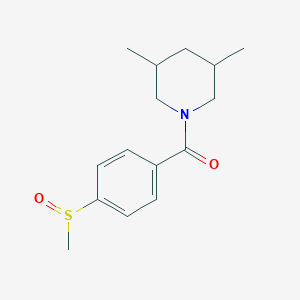
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)
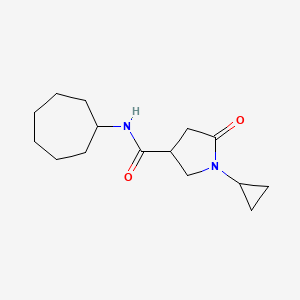
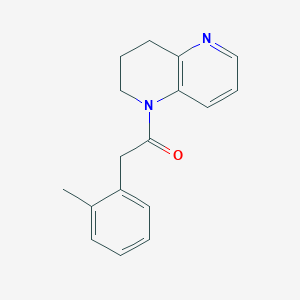
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
